2-Ethyl-7-methoxy-1H-indole
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Overview
Description
2-Ethyl-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-methoxy-1H-indole typically involves the alkylation of 7-methoxyindole with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, halo derivatives.
Scientific Research Applications
2-Ethyl-7-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethyl-7-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases .
Comparison with Similar Compounds
Similar Compounds
7-Methoxyindole: Shares the methoxy group but lacks the ethyl substitution.
2-Methylindole: Similar structure but with a methyl group instead of an ethyl group.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position
Uniqueness
2-Ethyl-7-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-ethyl-7-methoxy-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-9-7-8-5-4-6-10(13-2)11(8)12-9/h4-7,12H,3H2,1-2H3 |
InChI Key |
ZIWLGBFLJVCQPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N1)C(=CC=C2)OC |
Origin of Product |
United States |
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